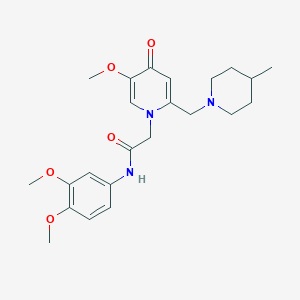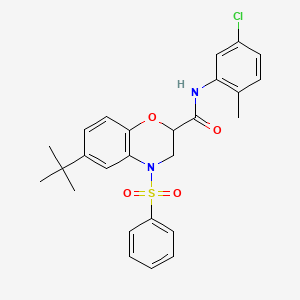![molecular formula C25H28ClN5O4 B11231200 N-(3-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidin-1-ylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]butanamide](/img/structure/B11231200.png)
N-(3-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidin-1-ylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidin-1-ylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a piperidinylcarbonyl group, and a pyridopyrimidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidin-1-ylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]butanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridopyrimidinyl core, followed by the introduction of the piperidinylcarbonyl group and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, amines, and carbonyl compounds. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidin-1-ylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidin-1-ylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidin-1-ylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]butanamide: Lacks the piperidinylcarbonyl group.
N-(3-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(morpholin-1-ylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]butanamide: Contains a morpholinylcarbonyl group instead of a piperidinylcarbonyl group.
Uniqueness
The presence of the piperidinylcarbonyl group in N-(3-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidin-1-ylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]butanamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.
Propriétés
Formule moléculaire |
C25H28ClN5O4 |
|---|---|
Poids moléculaire |
498.0 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidin-3-yl]butanamide |
InChI |
InChI=1S/C25H28ClN5O4/c1-4-19(22(32)28-17-10-8-9-16(26)14-17)31-24(34)20-18(23(33)30-11-6-5-7-12-30)13-15(2)27-21(20)29(3)25(31)35/h8-10,13-14,19H,4-7,11-12H2,1-3H3,(H,28,32) |
Clé InChI |
XWFPERKAXVHDDH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC1=CC(=CC=C1)Cl)N2C(=O)C3=C(C=C(N=C3N(C2=O)C)C)C(=O)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine](/img/structure/B11231139.png)
![8-methyl-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11231143.png)

![5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11231148.png)
![6-tert-butyl-N-[3-(methylsulfanyl)phenyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231153.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11231165.png)
![N-(3,4-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11231168.png)
![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11231170.png)
![N-(2-methylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11231180.png)
![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11231193.png)
![N-[2-(benzylcarbamoyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11231196.png)

